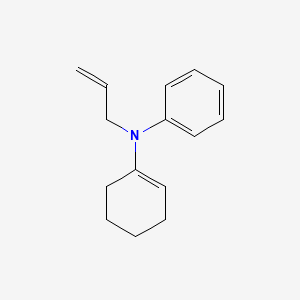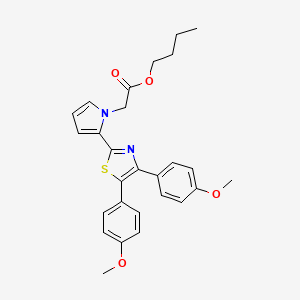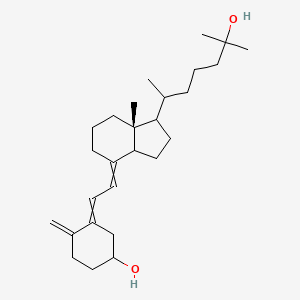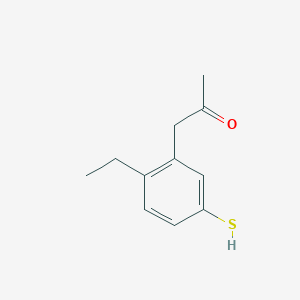
Magnesium benzene bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium benzene bromide, also known as phenylmagnesium bromide, is an organomagnesium compound with the chemical formula C₆H₅MgBr. It is a type of Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is typically found as a solution in diethyl ether or tetrahydrofuran (THF) and is known for its high reactivity and versatility in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium benzene bromide is prepared by reacting bromobenzene with magnesium metal in an anhydrous ether solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{Br} + \text{Mg} \rightarrow \text{C}_6\text{H}_5\text{MgBr} ] This reaction must be carried out under anhydrous conditions to prevent the Grignard reagent from reacting with water .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers to maintain anhydrous conditions. The reaction mixture is typically stirred and heated to ensure complete reaction of the magnesium with bromobenzene .
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium benzene bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Reacts with halides to form new carbon-carbon bonds.
Reduction: Can reduce certain compounds under specific conditions
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.
Carbon Dioxide: Reacts to form carboxylic acids.
Epoxides: Reacts to form alcohols by opening the epoxide ring
Major Products Formed
Alcohols: From reactions with aldehydes, ketones, and esters.
Carboxylic Acids: From reactions with carbon dioxide.
Alkanes: From reactions with water
Wissenschaftliche Forschungsanwendungen
Magnesium benzene bromide is extensively used in scientific research due to its versatility:
Chemistry: Used in the synthesis of various organic compounds, including alcohols, acids, and other complex molecules.
Biology: Utilized in the preparation of biologically active compounds and pharmaceuticals.
Medicine: Involved in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Used in the production of polymers, agrochemicals, and other industrial chemicals .
Wirkmechanismus
The reactivity of magnesium benzene bromide is primarily due to the polarity of the carbon-magnesium bond. The carbon atom in the Grignard reagent acts as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic addition forms new carbon-carbon bonds, which is the basis for many of its reactions. The magnesium bromide acts as a Lewis acid, facilitating the reaction by stabilizing the transition state .
Vergleich Mit ähnlichen Verbindungen
Magnesium benzene bromide is similar to other Grignard reagents, such as:
- Phenylmagnesium chloride (C₆H₅MgCl)
- Methylmagnesium bromide (CH₃MgBr)
- Ethylmagnesium bromide (C₂H₅MgBr)
Compared to these compounds, this compound is unique due to its specific reactivity with aromatic compounds and its ability to form phenyl derivatives .
Conclusion
This compound is a highly versatile and reactive compound with significant applications in organic synthesis, scientific research, and industrial production. Its ability to form carbon-carbon bonds makes it an invaluable tool in the synthesis of a wide range of organic molecules.
Eigenschaften
IUPAC Name |
magnesium;benzene;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOIRLDFIPNLJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(7R,8R,9S,13S,14S,17S)-13-methyl-7-(9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl)-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14068417.png)







![(1,1-Dioxido-3-oxo-2,3-dihydrobenzo[d]isothiazol-5-yl)boronic acid](/img/structure/B14068471.png)





